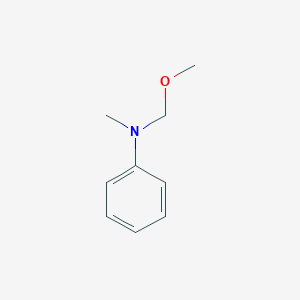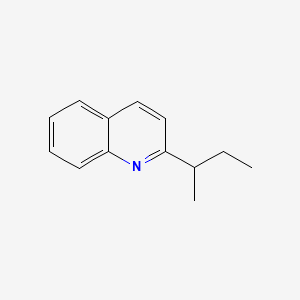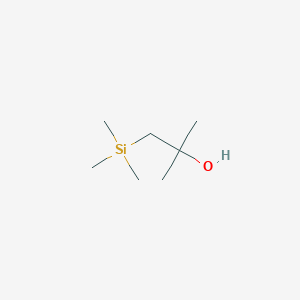
CID 71355325
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71355325 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355325 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental steps as laboratory synthesis but is adapted to handle larger quantities of materials. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
CID 71355325 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert this compound into its oxidized forms.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohols or amines.
Substitution: Halogenation or nitration reactions are performed using reagents like chlorine or nitric acid to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
CID 71355325 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mecanismo De Acción
The mechanism by which CID 71355325 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. These interactions can lead to changes in cellular function, which are the basis for its potential therapeutic effects.
Comparación Con Compuestos Similares
CID 71355325 is compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as CID 63015 and CID 68740 share structural similarities with this compound but differ in their reactivity and applications.
Uniqueness: this compound stands out due to its stability and versatility in various chemical reactions, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
LaSn3 |
|---|---|
Peso molecular |
495.0 g/mol |
InChI |
InChI=1S/La.3Sn |
Clave InChI |
SWEITOCZMXKJAF-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Sn].[Sn].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


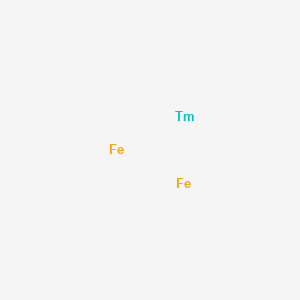
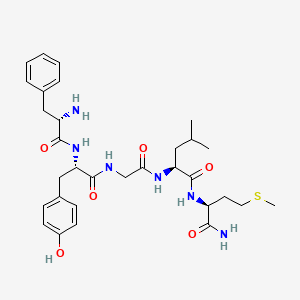
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
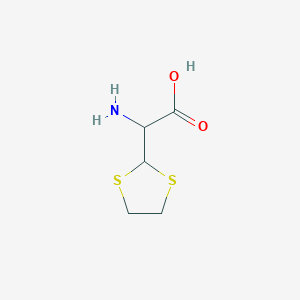

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
